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Compound of Interest

Compound Name: ROC-325

Introduction

Autophagy is a fundamental cellular process responsible for the degradation of damaged
organelles and long-lived proteins, playing a critical role in cellular homeostasis.[1]
Dysregulation of autophagy is implicated in various diseases, including cancer and
neurodegenerative disorders.[1] ROC-325 is a novel, potent, and orally available small
molecule inhibitor of autophagy.[2][3] It functions as a lysosomal autophagy inhibitor,
demonstrating significantly greater potency and anticancer activity than the commonly used
autophagy inhibitor, hydroxychloroquine (HCQ).[3][4][5] These application notes provide
detailed protocols for researchers to accurately measure and quantify the inhibitory effects of
ROC-325 on the autophagy pathway.

Mechanism of Action of ROC-325

ROC-325 inhibits the final stage of the autophagic process. Its primary mechanism involves the
disruption of lysosomal function.[1][6] Treatment with ROC-325 leads to lysosomal
deacidification, which impairs the activity of pH-dependent lysosomal proteases essential for
degrading autophagic cargo.[1][2][4] This blockade prevents the fusion of autophagosomes
with lysosomes and the subsequent degradation of their contents.[7] Consequently, cells
treated with ROC-325 exhibit hallmark features of autophagy inhibition, including the
accumulation of autophagosomes, stabilization of the autophagy substrate p62 (also known as
SQSTM1), and an increase in microtubule-associated protein 1A/1B-light chain 3-II (LC3-11).[1]

[3]14]
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Caption: Mechanism of ROC-325-mediated autophagy inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of ROC-325.

Table 1: In Vitro IC50 Values of ROC-325 in Cancer Cell Lines

Cell Line Cancer Type

Panel of 12 Lines Various

IC50

More potent than
HCQ

Reference

[4]

Acute Myeloid

AML Cell Lines ) 0.7-2.2uM [6]
Leukemia

786-0 Renal Cell Carcinoma  ~2.5uM [4]

A498 Renal Cell Carcinoma  ~5puM [4]
Acute Myeloid

MV4-11 ~1uM [1]

Leukemia

| MOLM-13 | Acute Myeloid Leukemia | ~ 1 uM [[1] |

Table 2: Key Biomarker Changes Indicating Autophagy Inhibition by ROC-325
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. Expected ] Detection
Biomarker Rationale Reference
Change Methods
Accumulation
Western Blot,
of undegraded
LC3-II Increase Fluorescence [11[3]1[4]
autophagosom .
Microscopy
es.
Blockade of
) Western Blot,
autophagic ]
p62/SQSTM1 Increase i Immunohistoche [11[3114]
degradation of _
_ mistry
this substrate.
o Fluorescent
Deacidification of
Lysosomal pH Increase Probes (e.g., [1]
the lysosome.
LysoSensor)
Accumulation Electron
Autophagosome )
Increase due to blocked Microscopy, LC3 [11[4]
S

degradation.

Puncta Imaging

| Cathepsin D | Increase | Correlates with lysosomal stress/dysfunction. | Western Blot |[2][6] |

Experimental Protocols

Here we provide detailed protocols for the primary assays used to measure autophagy
inhibition by ROC-325.
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Caption: Experimental workflow for Western blot analysis.
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Protocol 1: Western Blot Analysis of LC3-11 and p62 Accumulation

Principle: This is the most common method to assess autophagy. ROC-325 blocks lysosomal
degradation, leading to the accumulation of lipidated LC3 (LC3-Il) and the autophagy receptor
p62.[1] Western blotting quantifies the levels of these proteins relative to a loading control.

Materials:

e Cell culture reagents and plates

e ROC-325 (and vehicle control, e.g., DMSO)

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)

o BCA Protein Assay Kit

o SDS-PAGE gels (12-15% for good LC3-1/1l separation), buffers, and electrophoresis
apparatus

 PVDF membrane and transfer apparatus

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: Rabbit anti-LC3B, Rabbit or Mouse anti-p62/SQSTM1, anti-Actin or anti-
Tubulin (loading control)

o HRP-conjugated secondary antibodies

e Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

o Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat
cells with desired concentrations of ROC-325 (e.g., 0.5, 1, 5 uM) or vehicle control for a
specified time (e.g., 24 hours).[1][4]

e Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 puL of lysis buffer per well.
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet
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debris.

o Protein Quantification: Determine the protein concentration of the supernatant using a BCA
assay.

o Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30
ug per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto
a high-percentage polyacrylamide gel to separate LC3-I (approx. 18 kDa) and LC3-II
(approx. 16 kDa).

o Protein Transfer: Transfer separated proteins to a PVDF membrane.
e Immunoblotting:
o Block the membrane in blocking buffer for 1 hour at room temperature.

o Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight
at 4°C.

o Wash the membrane 3 times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane 3 times with TBST.

o Detection and Analysis: Apply ECL substrate and capture the signal using an imaging
system. Quantify band intensities using software like ImageJ. Normalize LC3-1l and p62
band intensities to the loading control.

Expected Results: A dose-dependent increase in the levels of both LC3-1l and p62 protein is
expected in ROC-325-treated cells compared to vehicle-treated controls, confirming a block in
autophagic degradation.[1][4]

Protocol 2: Autophagic Flux Measurement with mCherry-EGFP-LC3 Reporter

Principle: This powerful assay visualizes and quantifies autophagic flux.[8][9] The tandem
fluorescent protein mCherry-EGFP is fused to LC3. In non-acidic autophagosomes, both
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fluorophores are active, appearing yellow (red + green). Upon fusion with the acidic lysosome,
the EGFP signal is quenched, while the acid-stable mCherry remains, appearing red.[10]
Because ROC-325 deacidifies lysosomes, it prevents EGFP quenching, leading to the
accumulation of yellow puncta.[1]

Normal Autophagic Flux With ROC-325
Autophagosome Autophagosome Start:
(Yellow Puncta) (Yellow Puncta) Transduce cells with
mCherry+ EGFP+ mCherry+ EGFP+ mCherry-EGFP-LC3 virus

i
usion & Acidificatiof Inhibition

Autolysosome Blof:k.e.d ALl el Treat cells with ROC-325
(Red Puncta) Deacidified Lysosome and controls
mCherry+ EGFP- (Accumulated Yellow Puncta)

l

Acquire Images
(Confocal Microscopy)
or
Acquire Data
(Flow Cytometry)

Analyze Data:
- Count yellow/red puncta per cell cluster_Normal cluster_ROC325

- Quantify red:green fluorescence ratio

Click to download full resolution via product page
Caption: Logic and workflow of the mCherry-EGFP-LC3 assay.
Materials:
e Cells stably or transiently expressing mCherry-EGFP-LC3 (e.g., via viral transduction)[11]

¢ Glass-bottom dishes or plates for microscopy
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ROC-325

Positive control for autophagy induction (e.g., starvation medium like EBSS)

Positive control for flux block (e.g., Bafilomycin Al)

Confocal microscope or a flow cytometer equipped with appropriate lasers and filters

Procedure (for Confocal Microscopy):

Cell Seeding and Transduction: Seed cells on glass-bottom dishes. If not using a stable cell
line, transduce with mCherry-EGFP-LC3 adenovirus.[11]

o Treatment: Treat cells with ROC-325 (e.g., 5 uM for 24 hours), starvation media (for 2-4
hours), Bafilomycin A1, or vehicle control.[2]

e Imaging: Wash cells with PBS. Add fresh media or mounting medium. Acquire images using
a confocal microscope, capturing both green (EGFP) and red (mCherry) channels.

e Image Analysis: For each condition, quantify the number of yellow (mCherry+EGFP+) and
red (mCherry+EGFP-) puncta per cell.

Procedure (for Flow Cytometry):

Cell Seeding and Treatment: Grow and treat cells in multi-well plates as described above.

o Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in FACS
buffer.

o Data Acquisition: Analyze cells on a flow cytometer, measuring both mCherry and EGFP
fluorescence for at least 10,000 events per sample.[12]

o Data Analysis: Gate on the live, single-cell population. Analyze the ratio of mCherry to EGFP
fluorescence. An increase in autophagic flux results in a higher mCherry:EGFP ratio (more
red cells).[8]

Expected Results:
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e Microscopy: Compared to controls, ROC-325 treatment will cause a significant accumulation
of yellow (mCherry+EGFP+) puncta, indicating a failure to quench the EGFP signal due to
lysosomal deacidification. This contrasts with autophagy induction (e.g., starvation), which
increases both yellow and red puncta.

o Flow Cytometry: ROC-325 will prevent the shift towards a high mCherry:EGFP ratio that is
seen with autophagy inducers, keeping the cell population in a state of high EGFP and
mCherry fluorescence, similar to treatment with Bafilomycin Al.

Protocol 3: Lysosomal pH Measurement

Principle: To directly confirm ROC-325's mechanism of action, lysosomal acidity can be
measured using pH-sensitive fluorescent dyes like LysoSensor Green DND-189.[1] This probe
accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence
intensity. A decrease in fluorescence indicates lysosomal deacidification.

Materials:

Cell culture reagents and plates (black, clear-bottom for fluorescence reading)

ROC-325

LysoSensor Green DND-189 probe

Live-cell imaging microscope or plate reader

Procedure:

o Cell Seeding and Treatment: Seed cells and treat with ROC-325 or vehicle control as
described previously.[1]

e Dye Loading: In the final 30-60 minutes of treatment, add LysoSensor Green to the culture
medium at a final concentration of ~1 pM.

e Quantification:

o Plate Reader: Wash cells once with PBS and measure the fluorescence intensity (e.g.,
ExX/Em ~443/505 nm).
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o Microscopy/FACS: Wash cells, add fresh medium, and immediately image or analyze by
flow cytometry to quantify the fluorescence on a per-cell basis.[1]

Expected Results: Treatment with ROC-325 will lead to a significant, dose-dependent decrease
in LysoSensor Green fluorescence, confirming that the compound deacidifies lysosomes.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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